2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester
Overview
Description
2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a butyric acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester typically involves the reaction of benzyloxyethanol with ethyl acetoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can enhance the compound’s binding affinity to its target, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid methyl ester
- 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid propyl ester
- 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid isopropyl ester
Uniqueness
2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester is unique due to its specific ester linkage and the presence of the benzyloxy group. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications. Compared to its analogs, the ethyl ester variant may exhibit different reactivity and solubility profiles, which can be advantageous in certain synthetic and research contexts.
Properties
IUPAC Name |
ethyl 3-oxo-2-(2-phenylmethoxyethyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-19-15(17)14(12(2)16)9-10-18-11-13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVDHSAEPATLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628529 | |
Record name | Ethyl 2-[2-(benzyloxy)ethyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887412-05-7 | |
Record name | Ethyl 2-[2-(benzyloxy)ethyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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